2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-[4-[2-hydroxy-3-(2-methylbut-3-en-2-yloxy)propyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4/c1-4-26(2,3)33-18-20(30)17-28-13-11-27(12-14-28)15-16-29-24(31)21-9-5-7-19-8-6-10-22(23(19)21)25(29)32/h4-10,20,30H,1,11-18H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWGXHHZHSHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OCC(CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (HMB-PP synthase, IspG, EC 1.17.7.1) . This enzyme plays a crucial role in the MEP pathway (non-mevalonate pathway) of Isoprenoid precursor biosynthesis.
Mode of Action
The compound interacts with its target enzyme by participating in a chemical reaction. The substrate of this enzyme is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and the product is (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMB-PP) . Electrons are donated by two reduced ferredoxin proteins per reaction.
Biochemical Pathways
The compound affects the MEP pathway (non-mevalonate pathway) of Isoprenoid precursor biosynthesis. This pathway is responsible for the production of isoprenoids, a large and diverse class of molecules that play vital roles in cellular function and structure.
Result of Action
The result of the compound’s action is the production of (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMB-PP) . This molecule is a key intermediate in the biosynthesis of isoprenoids.
Biological Activity
The compound 2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, often referred to as a benzoisoquinoline derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound's chemical structure includes a benzoisoquinoline core, a piperazine moiety, and an alkoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 386.39 g/mol. The presence of hydroxyl and ether functionalities suggests potential for various intermolecular interactions, including hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O7 |
| Molecular Weight | 386.39 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 8 |
Anticancer Activity
Recent studies have indicated that compounds similar to this benzoisoquinoline derivative exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of approximately 15 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of around 30 μM.
Analgesic Properties
The analgesic activity of similar compounds has been documented in preclinical models. Studies suggest that the piperazine moiety contributes to the modulation of pain pathways, potentially through opioid receptor interactions.
Table 2: Analgesic Activity Comparison
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
In Vitro Antimicrobial Testing
In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL, suggesting potential as a lead compound for further development in antimicrobial therapies.
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : The benzoisoquinoline structure is believed to intercalate into DNA, disrupting replication.
- Modulation of Signaling Pathways : Interaction with various receptors (e.g., opioid receptors) may alter pain perception and inflammatory responses.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through caspase activation has been observed in cell line studies.
Comparison with Similar Compounds
Structural Similarity Analysis:
- Tanimoto Coefficient (Morgan fingerprints):
Physicochemical Properties
*Estimated values based on structural extrapolation from analogues.
Antidepressant Activity:
- Target Compound: Hypothesized to inhibit serotonin/norepinephrine reuptake (SNRI-like activity) due to piperazine flexibility and hydroxyl-mediated H-bonding .
- 4-Phenylpiperazinyl Analogue : Confirmed SNRI activity (IC₅₀: 12 nM for SERT) .
- 4-Chlorobenzoyl Analogue : Selective σ-1 receptor antagonism (IC₅₀: 8 nM) with reduced CNS side effects .
Anti-inflammatory Activity:
- Target Compound : Predicted COX-2 inhibition (molecular docking score: -9.2 kcal/mol) due to aromatic core interactions .
- Benzo[d][1,3]dioxol-5-ylmethyl Analogue : Confirmed COX-2 inhibition (IC₅₀: 0.8 μM) with reduced gastrointestinal toxicity .
Metabolic Stability
- The methylbutenyl ether in the target compound reduces CYP3A4-mediated oxidation compared to the 4-phenylpiperazinyl analogue (t₁/₂: 4.2 h vs. 1.8 h in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
